molecular formula C21H32O3 B12404248 17|A,20|A-Dihydroxyprogesterone-d5

17|A,20|A-Dihydroxyprogesterone-d5

Cat. No.: B12404248
M. Wt: 337.5 g/mol
InChI Key: MASCESDECGBIBB-KMJDKRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17α,20β-Dihydroxyprogesterone-d5 is a deuterated form of 17α,20β-Dihydroxyprogesterone, a steroid hormone that plays a crucial role in the maturation and ovulation processes in various species. This compound is often used in scientific research to study hormonal regulation and reproductive biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17α,20β-Dihydroxyprogesterone-d5 typically involves the deuteration of 17α,20β-Dihydroxyprogesterone. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. Common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 17α,20β-Dihydroxyprogesterone-d5 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced biotechnological processes and fermentation techniques to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

17α,20β-Dihydroxyprogesterone-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

17α,20β-Dihydroxyprogesterone-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 17α,20β-Dihydroxyprogesterone-d5 involves its interaction with specific receptors and enzymes in the body. It acts on progesterone receptors to regulate the growth and shedding of the uterine lining, playing a crucial role in reproductive processes. The molecular targets include various enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

    17α-Hydroxyprogesterone: A precursor in the biosynthesis of other steroid hormones.

    Dydrogesterone: A synthetic progestogen used in hormone therapy.

    17α,20β-Dihydroxy-4-pregnen-3-one: A maturation-inducing hormone in fish

Uniqueness

17α,20β-Dihydroxyprogesterone-d5 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and studying metabolic pathways. Its stability and specificity in binding to progesterone receptors also make it distinct from other similar compounds .

Properties

Molecular Formula

C21H32O3

Molecular Weight

337.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1/i4D2,6D2,12D

InChI Key

MASCESDECGBIBB-KMJDKRMESA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.